molecular formula C23H23N5O B2863398 4-[(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2097927-60-9

4-[(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile

Cat. No. B2863398
CAS RN: 2097927-60-9
M. Wt: 385.471
InChI Key: GSSAOVYKCLTRNJ-UHFFFAOYSA-N
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Description

4-[(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile is a useful research compound. Its molecular formula is C23H23N5O and its molecular weight is 385.471. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Agents

The structural similarity of the compound to pyrazinamide, a first-line antitubercular drug, suggests it could be used in the design and synthesis of new antitubercular agents. Pyrazinamide is known for its effectiveness in shortening tuberculosis therapy. Derivatives of this compound could potentially exhibit higher anti-TB activity against Mycobacterium tuberculosis .

Anticancer Research

Compounds with similar structures have been synthesized and evaluated for their therapeutic potential, including anticancer activities. The presence of a pyridazinyl moiety can be crucial for the development of new antitumor agents, aiming to obtain potent molecules with higher specificity and lower toxicity .

Synthesis of Imidazole Derivatives

Imidazole derivatives show a broad range of biological activities, including antitumor, antibacterial, and antiviral properties. The compound could be used as a precursor or intermediate in the synthesis of imidazole-containing compounds, which are valuable in medicinal chemistry .

Development of Anti-Inflammatory Drugs

Given the importance of nitrogen-containing heterocycles in drug development, this compound could be explored for its anti-inflammatory properties. Many drugs in the market with anti-inflammatory effects contain similar heterocyclic structures .

Enzyme Inhibition Studies

The compound’s structure suggests potential use in enzyme inhibition studies. It could serve as a lead compound for the development of inhibitors targeting specific enzymes involved in disease pathways, particularly those related to metabolic disorders .

Neuropharmacological Applications

The piperidinyl moiety within the compound’s structure is often seen in neuroactive drugs. This suggests possible applications in neuropharmacology, where the compound could be used to develop new treatments for neurological disorders .

properties

IUPAC Name

4-[[4-[(6-oxo-3-pyridin-4-ylpyridazin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c24-15-18-1-3-19(4-2-18)16-27-13-9-20(10-14-27)17-28-23(29)6-5-22(26-28)21-7-11-25-12-8-21/h1-8,11-12,20H,9-10,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSAOVYKCLTRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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